Loss of Cu(II)-Dependent DNA Nicking Activity Relative to Malabaricone-C
In a direct comparative study, malabaricone-D exhibited no detectable Cu(II)-dependent DNA nicking activity at 25 μM, in stark contrast to malabaricone-C which produced both open-circular and linear DNA at the same concentration [1]. Malabaricone-A was similarly inactive, establishing that the resorcinol A-ring does not support the redox-cycling mechanism required for nuclease activity [1].
| Evidence Dimension | Cu(II)-dependent plasmid DNA nicking (pBR322, 25 μM compound + 100 μM Cu(II)) |
|---|---|
| Target Compound Data | No activity (no open-circular or linear DNA detected) |
| Comparator Or Baseline | Malabaricone-C: strong nicking activity (complete conversion to OC and L forms); Malabaricone-B: weak activity; Curcumin: positive control |
| Quantified Difference | Complete loss of function (from full DNA cleavage to undetectable activity) |
| Conditions | Agarose gel electrophoresis; supercoiled pBR322 DNA; 25 μM test compound; 100 μM Cu(II); 37 °C; 1 h incubation |
Why This Matters
For researchers developing metal-dependent DNA-targeting agents, malabaricone-D serves as a validated negative-control scaffold, demonstrating that the diaryl-nonanoid backbone alone is insufficient for nuclease activity without the catechol moiety.
- [1] Patro, B.S.; et al. Comparative nuclease and anti-cancer properties of the naturally occurring malabaricones. Bioorg. Med. Chem. 2010, 18 (19), 7182–7189. View Source
